Methyl 3-(benzyloxy)-4-hydroxybenzoate
Description
Contextualization of Benzoate (B1203000) Ester Derivatives in Organic and Medicinal Chemistry
Benzoate esters are a significant class of organic compounds derived from benzoic acid. wikipedia.orgfishersci.com Structurally, they consist of a benzene (B151609) ring attached to a carboxyl group, which is in turn bonded to an organic substituent via an ester linkage. wikipedia.org This class of compounds is prevalent in nature and serves as a crucial intermediate in the biosynthesis of many secondary metabolites. wikipedia.org
In the realm of organic chemistry, benzoate esters are valuable intermediates and building blocks. Their synthesis is often a fundamental topic in undergraduate chemical education, typically achieved through the acid-catalyzed esterification of benzoic acid with an alcohol. wikipedia.orgprepchem.com They undergo a variety of chemical reactions, including hydrolysis back to benzoic acid and the corresponding alcohol, and reduction to yield benzyl (B1604629) alcohol. wikipedia.org The stability and reactivity of the ester group make them useful as protecting groups for alcohols and phenols during complex multi-step syntheses. organic-chemistry.org
The applications of benzoate esters in medicinal chemistry are extensive and diverse. drugbank.com Many benzoate derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anesthetic properties. ontosight.aiyoutube.comresearchgate.net For instance, certain synthetic local anesthetics, such as cocaine and hexylcaine, are chemically classified as benzoic acid esters. youtube.com Their mechanism of action often involves blocking sodium ion channels in nerve membranes, thereby inhibiting pain signals. youtube.com Furthermore, salts and esters of benzoic acid, collectively known as benzoates, are widely used as preservatives in food, pharmaceuticals, and cosmetic products due to their antifungal and antibacterial properties. wikipedia.orgdrugfuture.comatamanchemicals.com The investigation of novel benzoate ester derivatives continues to be a fertile area of research for the development of new therapeutic agents, with studies exploring their potential in treating conditions like neurodegenerative diseases. google.comnih.gov
Rationale for Investigating Methyl 3-(benzyloxy)-4-hydroxybenzoate
The scientific interest in this compound stems from its distinct molecular architecture, which combines several functional groups of known chemical and biological significance. The compound is a derivative of protocatechuic acid methyl ester (Methyl 3,4-dihydroxybenzoate), with one of the phenolic hydroxyl groups protected by a benzyl group. This structural feature is key to its utility.
The primary rationale for its investigation is its role as a versatile chemical intermediate. The presence of a benzyl ether (benzyloxy group) serves as a common protecting group for phenols in organic synthesis. This group is relatively stable under various reaction conditions but can be selectively removed via catalytic hydrogenation. This allows for chemical modifications to be performed on other parts of the molecule, such as the free phenolic hydroxyl group or the methyl ester, before deprotection to reveal the final desired structure. Compounds with similar substituted benzoate structures are valuable in creating analogs of natural products and in studying structure-activity relationships. myskinrecipes.com
Furthermore, the structural motifs present in this compound suggest potential for biological activity. The core is a hydroxybenzoate, a class of compounds known for antimicrobial and antioxidant properties. myskinrecipes.comresearchgate.net The combination of a free hydroxyl group and a protected one allows for the exploration of how these features influence biological interactions. This makes it a target for synthesis in programs aimed at discovering new bioactive compounds, particularly those with potential antioxidant or antimicrobial applications. myskinrecipes.com
Review of Existing Literature on Related Benzyloxy- and Hydroxybenzoates
The chemical literature provides a solid foundation for understanding the potential properties and reactivity of this compound by examining its constituent parts: hydroxybenzoates and benzyloxybenzoates.
Hydroxybenzoates: This class, particularly esters of p-hydroxybenzoic acid (parabens), is exceptionally well-studied. researchgate.net Methylparaben (Methyl 4-hydroxybenzoate) is a widely used antimicrobial preservative in cosmetics, food, and pharmaceuticals. atamanchemicals.comwikipedia.org Its biological activity is attributed to its ability to disrupt microbial membrane transport processes and inhibit the synthesis of DNA, RNA, and enzymes. researchgate.net Research has also explored other biological effects of hydroxybenzoates. For example, methyl p-hydroxybenzoate has been shown to activate TRPA1 channels, which are involved in pain sensation, and to influence intracellular calcium levels in certain cell types. nih.govnih.gov The antioxidant activity of phenolic compounds is well-documented, and various hydroxybenzoic acid derivatives have been investigated for these properties. researchgate.net
Benzyloxybenzoates: The synthesis of benzyloxy-substituted benzoates is a standard procedure in organic chemistry, often involving the Williamson ether synthesis where a hydroxybenzoate is reacted with benzyl bromide in the presence of a base. rsc.org These compounds primarily serve as protected intermediates in the synthesis of more complex molecules. For example, Methyl 3-(benzyloxy)benzoate can be synthesized from Methyl 3-hydroxybenzoate and subsequently hydrolyzed to 3-(benzyloxy)benzoic acid. rsc.org This strategy is crucial for preventing the acidic phenolic proton from interfering with subsequent reactions. The benzyloxy group's influence on the electronic properties of the aromatic ring can also be a subject of study in physical organic chemistry.
The combined features in this compound suggest a compound that could be synthesized as a stable intermediate, allowing for selective reactions on the free phenol (B47542) before debenzylation to yield a polyhydroxy-substituted final product.
Research Objectives and Scope of Academic Inquiry for the Compound
Academic inquiry into this compound is focused on several key areas, leveraging its status as a valuable synthetic intermediate and a molecule with potential bioactivity.
The primary research objectives include:
Optimization of Synthesis: Developing efficient, high-yield, and scalable synthetic routes to this compound is a fundamental objective. This involves the selective benzylation of a precursor like Methyl 3,4-dihydroxybenzoate.
Chemical Characterization: Thorough characterization of the compound using modern analytical techniques is essential. This includes spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its structure and purity, and physical measurements such as melting point and solubility.
Exploration as a Synthetic Intermediate: A major scope of research is utilizing this compound as a building block for more complex molecules. This involves reactions at the free hydroxyl group (e.g., alkylation, acylation), modification of the ester group, and subsequent deprotection of the benzyl ether to access various 3,4-dihydroxybenzoic acid derivatives, which are known for their antioxidant and other biological activities. For instance, related structures have been used as starting materials in the synthesis of pharmaceuticals like Gefitinib. mdpi.com
Investigation of Biological Activity: Based on its structural similarity to other bioactive benzoates, a significant research objective is to screen this compound for various biological activities. This includes assays for antioxidant, antimicrobial, and anti-inflammatory properties. Structure-activity relationship (SAR) studies, comparing its activity to that of its parent dihydroxy compound and other derivatives, would provide valuable insights for medicinal chemistry.
Data Tables
Table 1: Physicochemical Properties of Methyl 4-(benzyloxy)-3-hydroxybenzoate (Isomer)
| Property | Value | Reference |
| CAS Number | 87687-75-0 | alfachemch.comguidechem.com |
| Molecular Formula | C15H14O4 | alfachemch.comguidechem.com |
| Molecular Weight | 258.27 g/mol | alfachemch.comguidechem.comcymitquimica.com |
| Melting Point | 129 °C | alfachemch.com |
| Boiling Point | 436.7 ± 30.0 °C (Predicted) | alfachemch.com |
| Density | 1.227 ± 0.06 g/cm³ (Predicted) | alfachemch.com |
Table 2: Comparison of Related Benzoate Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature/Use |
| Methyl 4-hydroxybenzoate (B8730719) (Methylparaben) | C8H8O3 | 152.15 | Antimicrobial preservative atamanchemicals.comwikipedia.org |
| Methyl 3-hydroxybenzoate | C8H8O3 | 152.15 | Synthetic intermediate prepchem.com |
| Methyl 3,4-dihydroxybenzoate | C8H8O3 | 168.15 | Precursor for synthesis chemicalbook.com |
| Methyl 3-(benzyloxy)benzoate | C15H14O3 | 242.27 | Protected synthetic intermediate rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxy-3-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCHXLZPWLRMNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Benzyloxy 4 Hydroxybenzoate
Strategic Approaches to the Synthesis of Methyl 3-(benzyloxy)-4-hydroxybenzoate
The creation of this compound necessitates a well-thought-out synthetic plan. This begins with deconstructing the molecule to identify simpler, readily available starting materials and then devising a forward sequence of reactions to assemble the target compound.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule. For this compound, the primary disconnections are at the ester and ether linkages.
Ester Disconnection: The methyl ester can be disconnected to reveal 3-(benzyloxy)-4-hydroxybenzoic acid and methanol (B129727). This points to an esterification reaction as a key step in the synthesis.
Ether Disconnection: The benzyl (B1604629) ether linkage can be disconnected to reveal a hydroxyl group and a benzyl halide. This suggests a benzylation reaction is necessary.
These disconnections lead to the identification of key precursor molecules.
Identification of Precursor Molecules for Targeted Synthesis
Based on the retrosynthetic analysis, the logical starting material is a molecule that contains the core benzoic acid structure with two hydroxyl groups. The most common and economically viable precursor is 3,4-dihydroxybenzoic acid , also known as protocatechuic acid. nih.gov
Other key reagents required for the synthesis include:
Methanol: For the esterification of the carboxylic acid.
Benzyl halide (e.g., benzyl bromide or benzyl chloride): For the selective benzylation of one of the phenolic hydroxyl groups.
Reaction Pathways and Mechanistic Considerations for Compound Formation
With the precursors identified, the forward synthesis can be designed. This involves a sequence of reactions, each with its own mechanistic considerations to ensure the desired product is formed with high yield and purity.
Esterification Reactions for Methyl Benzoate (B1203000) Core Assembly
The first step in many synthetic routes is the esterification of 3,4-dihydroxybenzoic acid to form methyl 3,4-dihydroxybenzoate. nih.govnist.gov This reaction is typically acid-catalyzed, with common methods including:
Fischer-Speier Esterification: This classic method involves refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. prepchem.comcabidigitallibrary.org The reaction is driven to completion by the large excess of alcohol.
Use of Solid Acid Catalysts: Modified clays, such as montmorillonite (B579905) K10, have been shown to be effective catalysts for the esterification of substituted benzoic acids, offering advantages in terms of ease of separation and reusability. epa.govijstr.org
The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the methyl ester.
Selective O-Benzylation Strategies for the Benzyloxy Moiety
The key challenge in the synthesis of this compound is the selective benzylation of the hydroxyl group at the 3-position while leaving the 4-position hydroxyl group free. This regioselectivity is crucial and can be influenced by several factors.
One common strategy involves the reaction of methyl 3,4-dihydroxybenzoate with a benzyl halide in the presence of a base. rsc.org The choice of base and reaction conditions can influence which hydroxyl group is preferentially alkylated.
| Reaction | Reagents | Conditions | Key Considerations |
| Selective O-Benzylation | Methyl 3,4-dihydroxybenzoate, Benzyl bromide, K2CO3 | Acetone (B3395972), Reflux | The relative acidity of the two phenolic protons can influence the site of deprotonation and subsequent alkylation. rsc.org |
The mechanism of O-benzylation typically follows an S"N"2 pathway, where the phenoxide ion, generated by the base, acts as a nucleophile and attacks the benzylic carbon of the benzyl halide, displacing the halide ion.
Orthogonal Protection and Deprotection Techniques for Functional Groups
To achieve the desired regioselectivity in more complex syntheses or to avoid unwanted side reactions, orthogonal protection strategies are often employed. bham.ac.ukfiveable.methieme-connect.de This involves the use of protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. fiveable.methieme-connect.de
In the context of synthesizing this compound, one could envision a strategy where both hydroxyl groups are initially protected with different protecting groups. For instance:
Protection: Protect the 4-hydroxyl group with a group that is stable to the conditions required for benzylation but can be removed later under specific conditions.
Benzylation: Benzylate the free 3-hydroxyl group.
Deprotection: Selectively remove the protecting group from the 4-position.
This approach provides a higher degree of control over the synthesis. The choice of protecting groups is critical and must be carefully planned to ensure their compatibility with the subsequent reaction steps. bham.ac.uk
Optimization of Synthetic Parameters for Enhanced Yield and Purity
The yield and purity of this compound are highly dependent on the careful control of various synthetic parameters. Key areas of optimization include the choice of catalyst systems, reaction conditions, and solvent effects.
The synthesis of this compound typically involves the selective benzylation of a dihydroxybenzoate precursor, such as methyl 3,4-dihydroxybenzoate. The choice of catalyst and reaction conditions plays a pivotal role in achieving high selectivity and yield.
Commonly, the reaction is carried out using a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base acts as a catalyst by deprotonating the phenolic hydroxyl groups, thereby increasing their nucleophilicity towards the benzyl halide.
Catalyst Systems:
Inorganic bases like potassium carbonate (K₂CO₃) are frequently employed due to their effectiveness and relatively low cost. mdpi.commdpi.comrsc.org The amount of base used is a critical parameter to control, as an excess can lead to side reactions, while an insufficient amount will result in incomplete conversion. For similar benzylations, molar ratios of base to the hydroxybenzoate substrate are often optimized to maximize yield. mdpi.commdpi.com
Organic bases can also be utilized. For instance, in related acylation reactions of phenols, which share mechanistic similarities with benzylation, various organic bases have been explored. rsc.org
Reaction Conditions:
Temperature: The reaction temperature is a crucial factor influencing the rate of reaction and the formation of byproducts. For the benzylation of related hydroxybenzoates, temperatures often range from room temperature to reflux conditions, typically around 70°C in solvents like DMF or acetone. mdpi.commdpi.comrsc.org Optimization of temperature is necessary to ensure a reasonable reaction time without promoting degradation or unwanted side reactions.
Reaction Time: The duration of the reaction is another key variable. Reactions are typically monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting material to the desired product. Reaction times for similar preparations can range from a few hours to overnight. mdpi.commdpi.comrsc.org
The table below summarizes typical conditions used in the synthesis of related benzylated methyl hydroxybenzoates, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst System | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| K₂CO₃ / Benzyl Bromide | Methyl 3-hydroxy-4-methoxybenzoate | DMF | 70 | 4 | 94.7 | mdpi.com |
| K₂CO₃ / Benzyl Bromide | Methyl 4-hydroxy-3-methoxybenzoate | DMF | 70 | 1 | 90.0 | mdpi.com |
| K₂CO₃ / Benzyl Chloride | Methyl 2,4-dihydroxybenzoate | Methyl Ethyl Ketone | Reflux | 12 | - | researchgate.net |
| K₂CO₃ / Benzyl Bromide | Methyl n-hydroxybenzoate | Acetone | Reflux | 10 | 53-93 | rsc.org |
The choice of solvent can significantly impact the reaction rate, yield, and selectivity of the benzylation reaction. The solvent's polarity, ability to dissolve reactants, and its interaction with the transition state are all important factors.
Solvent Selection:
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) and acetone are commonly used for Williamson ether syntheses, including the benzylation of phenols. mdpi.commdpi.comrsc.org These solvents are effective at dissolving both the ionic intermediates and the organic reactants. The use of polar aprotic solvents can accelerate the reaction rate by solvating the cation of the base, leaving the anion more nucleophilic.
Less Polar Solvents: In some cases, less polar solvents like methyl ethyl ketone have been used. researchgate.net The choice of solvent can also influence the regioselectivity of the reaction when multiple hydroxyl groups are present.
Reaction Kinetics:
The kinetics of the O-benzylation of hydroxybenzoates are characteristic of a second-order nucleophilic substitution (SN2) reaction. The rate of the reaction is dependent on the concentration of both the phenoxide ion (formed by the deprotonation of the phenol (B47542) by the base) and the benzyl halide.
Kinetic studies on the hydrolysis of related methyl hydroxybenzoates have shown that solvent composition can significantly affect the reaction rate. researchgate.net For instance, the rate of hydrolysis of methyl p-hydroxybenzoate is influenced by the concentration of co-solvents like methanol or dimethyl sulfoxide (B87167) in water. researchgate.net While this is a hydrolysis reaction, the principles of solvent effects on the reactivity of the ester and hydroxyl groups are relevant to the benzylation synthesis.
The rate of reaction in different solvents can be influenced by the solvent's ability to stabilize the transition state of the SN2 reaction. Solvents that can effectively solvate the leaving group (halide ion) without strongly solvating the nucleophile (phenoxide ion) will generally lead to faster reaction rates.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance to minimize environmental impact.
Key green chemistry considerations for this synthesis include:
Atom Economy: The Williamson ether synthesis, which is the basis for this reaction, has a good inherent atom economy, with the main byproduct being a salt of the base and the leaving group.
Use of Safer Solvents: While DMF and acetone are effective, their environmental and health profiles are a concern. The exploration of greener solvents, such as bio-derived solvents or even solvent-free conditions, is a key area for green synthesis. Research on the benzylation of aromatic compounds has shown that solvent-free reactions can sometimes provide higher yields compared to reactions in conventional solvents. organic-chemistry.org
Catalysis: The use of catalytic amounts of a base is preferable to stoichiometric amounts to reduce waste. The development of recyclable catalysts is another important aspect of green chemistry. For example, solid-supported catalysts like silica (B1680970) sulfuric acid have been used for benzylations, offering the advantage of easy separation and reuse. organic-chemistry.org
Energy Efficiency: Optimizing the reaction to proceed at lower temperatures and for shorter durations can significantly reduce energy consumption.
Use of Renewable Feedstocks: While the immediate precursors are typically derived from petrochemical sources, there is growing research into producing aromatic compounds like 4-hydroxybenzoate (B8730719) from renewable resources such as glucose or glycerol (B35011) through biotechnological routes. This could provide a more sustainable source for the starting materials in the long term.
The use of biocatalysts, such as lipases, for the synthesis of phenolic esters is another promising green alternative. mdpi.com While direct enzymatic benzylation may be challenging, enzymatic esterification of a benzylated acid precursor could be a potential green route.
Chemical Transformations and Derivatization Strategies of Methyl 3 Benzyloxy 4 Hydroxybenzoate
Reactivity and Functional Group Interconversions of the Hydroxyl Moiety
The phenolic hydroxyl group is often the most reactive site for electrophilic substitution and derivatization under appropriate conditions. Its acidity and nucleophilicity allow for a range of transformations.
Acylation, Alkylation, and Silylation Reactions
The hydroxyl group readily undergoes reactions to form ethers, esters, and silyl (B83357) ethers, which can serve as protecting groups or introduce new functionalities.
Acylation: The process of introducing an acyl group (RCO-) is a common transformation. For instance, in Friedel-Crafts acylation, an acyl chloride, such as ethanoyl chloride, reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orgmasterorganicchemistry.com This reaction typically results in the formation of a ketone. libretexts.org The hydroxyl group of Methyl 3-(benzyloxy)-4-hydroxybenzoate can be acylated to protect it or to form ester derivatives with specific properties.
Alkylation: Similar to acylation, alkylation involves the introduction of an alkyl group. This is often achieved using an alkyl halide in the presence of a base. For this compound, this reaction would convert the phenolic hydroxyl into an alkoxy group, forming a diether derivative. The choice of base and alkylating agent is crucial to ensure selectivity and prevent side reactions.
Silylation: Silylation is a common method for protecting hydroxyl groups during multi-step syntheses. A silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), reacts with the hydroxyl group in the presence of a base like imidazole (B134444) to form a bulky silyl ether. This protecting group is stable under a variety of reaction conditions but can be easily removed when needed.
Table 1: Derivatization of the Hydroxyl Moiety
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Acylation | Acetyl chloride | Ester |
| Alkylation | Methyl iodide | Ether |
Oxidation Reactions of the Phenolic Hydroxyl Group
The oxidation of phenols can lead to the formation of quinones or other oxidized species. However, these reactions can be complex and may lead to polymerization if not carefully controlled. In enzymatic systems, monooxygenases can catalyze the specific hydroxylation of related phenolic compounds. For example, 4-hydroxybenzoate (B8730719) 3-monooxygenase incorporates an oxygen atom into p-hydroxybenzoate to form 3,4-dihydroxybenzoate. ebi.ac.uk While not a direct oxidation of the starting phenol (B47542) to a quinone, it demonstrates the targeted enzymatic modification of the aromatic ring activated by the hydroxyl group. ebi.ac.uk The chemical oxidation of this compound would require mild and selective oxidizing agents to avoid cleavage of the benzyl (B1604629) ether or oxidation of other parts of the molecule.
Transformations Involving the Ester Functionality
The methyl ester group is another key site for chemical modification, allowing for the unmasking of the carboxylic acid or conversion into other functional groups.
Hydrolysis and Transesterification Reactions
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and is typically carried out using an aqueous solution of a strong base like potassium hydroxide (B78521) or sodium hydroxide, followed by acidification to yield the carboxylic acid. rsc.org For instance, methyl esters can be hydrolyzed using aqueous potassium hydroxide in methanol (B129727) at elevated temperatures. rsc.org This transformation is fundamental for subsequent reactions that require a carboxylic acid moiety, such as amide bond formation. The rate of alkaline hydrolysis can be influenced by substituents on the benzene (B151609) ring and the solvent system used. zenodo.org
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This is useful for introducing different alkyl groups to the ester functionality, potentially altering the physical or biological properties of the molecule.
Reduction to Alcohol Derivatives
The ester group can be reduced to a primary alcohol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting esters to primary alcohols. doubtnut.com The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl group. Sodium borohydride (B1222165) (NaBH4) is generally too mild to reduce esters but can be effective under specific conditions or with the use of activating agents. doubtnut.com This reduction converts the methoxycarbonyl group of this compound into a hydroxymethyl group, yielding [3-(benzyloxy)-4-hydroxyphenyl]methanol.
Table 2: Transformations of the Ester Group
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Hydrolysis | Potassium Hydroxide | Carboxylic Acid |
Modifications and Reactivity of the Benzyloxy Protecting Group
The benzyloxy group is a widely used protecting group for phenols due to its stability under a range of conditions and its relatively straightforward removal.
The most common method for deprotection of a benzyl ether is catalytic hydrogenation. mdpi.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. unimi.it The reaction cleaves the benzyl-oxygen bond, liberating the free phenol and producing toluene (B28343) as a byproduct. rsc.org This debenzylation step is often one of the final steps in a synthetic sequence, revealing the free hydroxyl group. For this compound, this reaction would yield Methyl 3,4-dihydroxybenzoate.
Table 3: Deprotection of the Benzyloxy Group
| Reaction Type | Reagent/Catalyst | Product Functional Group |
|---|
Selective Debenzylation Techniques
Catalytic Hydrogenation: This is a common and efficient method for cleaving benzyl ethers. The reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This process, known as hydrogenolysis, yields the free phenol and toluene as a byproduct. organic-chemistry.org For substrates containing other reducible moieties, such as alkenes or alkynes, catalytic transfer hydrogenation can be employed. This alternative uses a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751) in place of hydrogen gas, which can sometimes offer improved chemoselectivity. organic-chemistry.org
Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is generally limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org The methyl ester group in the target compound is susceptible to hydrolysis under these conditions.
Lewis Acid-Mediated Debenzylation: A milder and more chemoselective approach involves the use of Lewis acids. A combination of boron trichloride (B1173362) (BCl₃) and a cation scavenger like pentamethylbenzene (B147382) allows for the debenzylation of aryl benzyl ethers at low temperatures (e.g., -78 °C). organic-chemistry.org This method is notable for its tolerance of various sensitive functional groups, including esters, silyl ethers, and nitro groups, making it highly suitable for complex molecules. organic-chemistry.org Similarly, boron tribromide (BBr₃) is also effective in cleaving benzyl ethers. researchgate.net The use of a scavenger is crucial to trap the resulting benzyl cation and prevent unwanted side reactions, such as electrophilic aromatic substitution on the electron-rich phenol ring. organic-chemistry.org
Oxidative Cleavage: Certain oxidizing agents can also effect debenzylation. However, these methods must be chosen carefully to avoid oxidation of the phenolic hydroxyl group. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, sometimes requiring photoirradiation for efficient cleavage of simple benzyl ethers. organic-chemistry.org
| Method | Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Atmospheric or high pressure H₂, RT-50°C, various solvents (MeOH, EtOH, EtOAc) | Clean, high yield, common procedure. organic-chemistry.org | Reduces other functional groups (alkenes, alkynes, nitro groups). |
| Transfer Hydrogenation | HCOOH or 1,4-cyclohexadiene, Pd/C | RT-80°C, various solvents (MeOH, EtOH) | Avoids use of H₂ gas, can be more selective. organic-chemistry.org | May require higher catalyst loading. organic-chemistry.org |
| Lewis Acid Cleavage | BCl₃/pentamethylbenzene or BBr₃ | Low temperature (-78°C to RT), CH₂Cl₂ | Highly chemoselective, tolerates many functional groups. organic-chemistry.org | Stoichiometric use of corrosive Lewis acids. |
Stability and Reactivity under Various Chemical Conditions
The stability of this compound is contingent on the reaction environment.
Acidic Conditions: The compound is sensitive to strong acids. The primary sites of reactivity are the methyl ester, which can undergo hydrolysis to the corresponding carboxylic acid, and the benzyl ether, which can be cleaved, particularly at elevated temperatures. organic-chemistry.org
Basic Conditions: Under basic conditions, the phenolic hydroxyl group is readily deprotonated to form a phenoxide ion. This increases the electron density of the aromatic ring, enhancing its nucleophilicity. Strong bases (e.g., NaOH, KOH) will also saponify the methyl ester to a carboxylate salt upon heating.
Oxidative Conditions: The phenolic hydroxyl group is susceptible to oxidation. Strong oxidizing agents can lead to the formation of quinone-type structures or polymerization. The benzylic position of the ether is also a potential site for oxidation.
Reductive Conditions: The aromatic ring is generally stable to reduction except under very harsh conditions (e.g., Birch reduction). The most common reductive transformation is the hydrogenolysis of the benzyl ether, as discussed in the debenzylation section. organic-chemistry.org The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride, though this would also cleave the benzyl ether.
Aromatic Ring Functionalization and Substitution Reactions
The substituents on the benzene ring of this compound govern the regioselectivity of further functionalization. The C4-hydroxyl and C3-benzyloxy groups are strongly activating and ortho-, para-directing, while the C1-methyl ester group is deactivating and meta-directing.
Electrophilic Aromatic Substitution (EAS) Patterns
The powerful activating and directing effects of the hydroxyl and benzyloxy groups dominate over the deactivating effect of the methyl ester.
The C4-hydroxyl group directs incoming electrophiles to its ortho positions (C3 and C5).
The C3-benzyloxy group directs to its ortho positions (C2 and C4) and its para position (C6).
The C1-methyl ester group directs to its meta positions (C3 and C5).
Considering these combined effects, the C5 position is the most electronically activated and sterically accessible site for electrophilic attack. It is ortho to the strongly activating hydroxyl group and meta to the deactivating ester group. The C2 position is sterically hindered by the adjacent C1-ester and C3-benzyloxy groups. The C6 position is activated (para to the benzyloxy group) but to a lesser extent than C5.
Common EAS Reactions:
Halogenation: Bromination or chlorination would be expected to occur selectively at the C5 position. For instance, reacting the compound with a source of electrophilic bromine (e.g., Br₂ in a suitable solvent) would likely yield Methyl 3-(benzyloxy)-5-bromo-4-hydroxybenzoate. The existence of related compounds like Methyl 3-bromo-4-hydroxybenzoate supports the feasibility of this transformation. bldpharm.comnih.gov
Nitration: Nitration, typically using a mixture of nitric acid and sulfuric acid, is a classic EAS reaction. rsc.orgorgsyn.org For this substrate, the reaction would need to be conducted under carefully controlled, mild conditions to prevent oxidation and other side reactions. The nitro group (NO₂) would be directed primarily to the C5 position, yielding Methyl 3-(benzyloxy)-4-hydroxy-5-nitrobenzoate.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)
To participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf). wikipedia.orgmychemblog.com
Substrate Preparation:
Halogenation: As described above, halogenation at the C5 position provides a suitable aryl halide precursor.
Triflation: The phenolic hydroxyl group at C4 can be converted to a triflate group by reaction with triflic anhydride (B1165640) (Tf₂O) in the presence of a base. This would create a different reactive handle on the molecule.
Suzuki-Miyaura Coupling: The Suzuki reaction creates a carbon-carbon bond between an organohalide (or triflate) and an organoboron species, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org For example, Methyl 3-(benzyloxy)-5-bromo-4-hydroxybenzoate could be coupled with various aryl or vinyl boronic acids. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂, and requires a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the catalytic cycle. wikipedia.org
Heck Reaction: The Heck reaction couples an aryl halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The same precursor, Methyl 3-(benzyloxy)-5-bromo-4-hydroxybenzoate, could be reacted with an alkene (e.g., acrylate, styrene) in the presence of a palladium catalyst and a base (e.g., Et₃N) to introduce a vinyl group at the C5 position. mychemblog.com The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
| Reaction | Aryl Substrate | Coupling Partner | Catalyst/Base System | Expected Product Type |
|---|---|---|---|---|
| Suzuki Coupling | Methyl 3-(benzyloxy)-5-bromo-4-hydroxybenzoate | Ar-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | Biaryl derivative |
| Heck Reaction | Methyl 3-(benzyloxy)-5-bromo-4-hydroxybenzoate | CH₂=CH-R | Pd(OAc)₂ / Et₃N | C5-alkenylated derivative |
Advanced Spectroscopic and Structural Characterization of Methyl 3 Benzyloxy 4 Hydroxybenzoate and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Methyl 3-(benzyloxy)-4-hydroxybenzoate in solution.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of protons and carbons. However, for a molecule with multiple aromatic signals and distinct functional groups, multi-dimensional (2D) NMR techniques are crucial for definitive assignment. nih.gov
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoate (B1203000) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyl group (-CH₂-), and the methyl protons of the ester group (-OCH₃). The phenolic hydroxyl proton (-OH) may appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum will display resonances for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vicinal protons on the benzoate ring (H-5 and H-6) and among the protons of the benzyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It is used to assign the carbon signals for each protonated carbon atom, such as the aromatic C-H groups, the benzylic methylene carbon, and the ester's methyl carbon. nih.gov
The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).
The methylene protons (-OCH₂-) of the benzyl group to the C-3 of the benzoate ring and to the C-1' of the benzyl ring.
The aromatic proton H-2 to carbons C-4, C-6, and the ester carbonyl carbon.
The aromatic proton H-6 to carbons C-2, C-4, and C-5.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures like protocatechuic acid derivatives and benzyl benzoates. nih.govresearchgate.netbmrb.iochemicalbook.comhmdb.ca
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| COOH | - | ~167.0 | H-2, H-6, -OCH₃ |
| C-1 | - | ~122.0 | - |
| C-2 | ~7.45 (d) | ~115.0 | C-4, C-6, C=O |
| C-3 | - | ~148.0 | - |
| C-4 | - | ~151.0 | - |
| C-5 | ~6.90 (d) | ~116.0 | C-1, C-3 |
| C-6 | ~7.55 (dd) | ~123.0 | C-2, C-4 |
| -OCH₃ | ~3.85 (s) | ~52.0 | C=O |
| -OH | ~9.5 (s, broad) | - | C-3, C-4, C-5 |
| -OCH₂- | ~5.10 (s) | ~71.0 | C-3, C-1' |
| C-1' | - | ~137.0 | - |
| C-2'/C-6' | ~7.40 (m) | ~128.0 | C-4' |
| C-3'/C-5' | ~7.35 (m) | ~128.5 | C-1' |
| C-4' | ~7.30 (m) | ~127.5 | C-2'/C-6' |
Note: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet. Solvent: DMSO-d₆.
The structure of this compound possesses several rotatable single bonds, specifically the C-O bonds of the ether linkage and the C-C and C-O bonds of the ester group. Rotation around these bonds can be hindered, potentially leading to the existence of multiple stable conformers in solution. scielo.brjaveriana.edu.co
Dynamic NMR (DNMR) spectroscopy, which involves acquiring NMR spectra over a range of temperatures, can provide valuable information on these conformational dynamics. At low temperatures, the rotation around a bond with a significant energy barrier may become slow on the NMR timescale, resulting in the appearance of separate signals for each conformer. As the temperature is increased, the rate of interchange between conformers increases, causing the distinct signals to broaden and eventually coalesce into a single time-averaged signal.
For this compound, DNMR could be used to investigate the rotational barrier around the C(aryl)-O bond of the benzyloxy group. The steric hindrance between the benzyl group and the adjacent substituents on the benzoate ring could lead to preferred conformations. acs.org Analysis of the coalescence temperature allows for the calculation of the free energy of activation (ΔG‡) for the rotational process.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns. unimi.it For this compound (C₁₅H₁₄O₄), the exact mass is 258.0892 Da.
High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a mass measurement with high accuracy. Techniques like Electrospray Ionization (ESI) are soft ionization methods that typically yield a prominent protonated molecule [M+H]⁺ at m/z 259.0965 or a deprotonated molecule [M-H]⁻ at m/z 257.0819, confirming the molecular weight. nih.govresearchgate.net
Electron Ionization (EI) is a higher-energy technique that induces extensive fragmentation, providing a characteristic fingerprint for the molecule. The fragmentation of this compound would likely proceed through several key pathways: nih.gov
Loss of the methoxy (B1213986) radical: Cleavage of the ester can lead to the loss of ·OCH₃, resulting in an acylium ion.
Loss of methanol (B129727): Elimination of methanol (CH₃OH) from the molecular ion. docbrown.info
Benzylic cleavage: The most characteristic fragmentation for benzyl ethers and esters is the cleavage of the benzyl-oxygen bond to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91. This tropylium (B1234903) ion is often a dominant peak in the EI spectrum. nih.gov
Cleavage of the benzoate structure: Fragmentation of the aromatic ring can lead to the loss of CO and CO₂.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Description |
| 258 | [C₁₅H₁₄O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 227 | [C₁₄H₁₁O₃]⁺ | Loss of ·OCH₃ from M⁺˙ |
| 167 | [C₈H₇O₄]⁺ | Cleavage of the benzyl-oxygen bond (M⁺˙ - C₇H₇) |
| 151 | [C₈H₇O₃]⁺ | Ion from cleavage of the ether bond and loss of oxygen |
| 137 | [C₇H₅O₃]⁺ | Loss of H₂O from m/z 155 (dihydroxybenzoyl cation) |
| 121 | [C₇H₅O₂]⁺ | Loss of methanol from the M⁺˙ followed by loss of CO |
| 91 | [C₇H₇]⁺ | Tropylium (benzyl) cation; often the base peak nih.gov |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CH₂ from tropylium ion |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.
The FTIR spectrum of this compound would provide clear signatures for its key functional groups. unimi.it
O-H Stretch: A broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness of this band is indicative of intermolecular hydrogen bonding in the solid state or in concentrated solutions. nih.gov
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹ (e.g., 3000-2850 cm⁻¹).
C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl stretch is expected around 1720-1700 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring and potential hydrogen bonding interactions with the adjacent hydroxyl group.
C=C Stretches: Aromatic ring skeletal vibrations result in several bands in the 1620-1450 cm⁻¹ region.
C-O Stretches: The C-O stretching vibrations of the ether and ester linkages will produce strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. The aryl-alkyl ether stretch is expected around 1250 cm⁻¹.
Intermolecular interactions, particularly hydrogen bonding involving the phenolic -OH and the ester C=O, can be studied by observing shifts in their respective vibrational frequencies. mdpi.com For instance, dilution studies in a non-polar solvent would show a sharpening of the O-H band and a shift to higher wavenumbers as intermolecular hydrogen bonds are broken.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Phenolic -OH | 3500 - 3200 | Broad, Strong |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic (-CH₂-, -CH₃) | 3000 - 2850 | Medium-Weak |
| C=O Stretch | Ester | 1720 - 1700 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium-Strong |
| C-O Stretch | Aryl-Alkyl Ether & Ester | 1300 - 1000 | Strong |
X-ray Crystallography for Solid-State Structure and Supramolecular Assembly
While NMR provides the structure in solution, X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique yields detailed information on bond lengths, bond angles, torsional angles, and the packing of molecules in the crystal lattice.
Although the crystal structure for this compound itself is not publicly available, the structure of the closely related analogue, Methyl 4-(benzyloxy)-3-methoxybenzoate , provides significant insight. nih.gov In this analogue, the two aromatic rings are oriented nearly perpendicular to each other, with a dihedral angle of 85.81(10)°. A similar conformation can be anticipated for this compound to minimize steric hindrance.
In the solid state, the molecular packing is dictated by non-covalent interactions. For this compound, strong intermolecular hydrogen bonds are expected to be a dominant feature, where the phenolic hydroxyl group acts as a hydrogen bond donor and the carbonyl oxygen of the ester group on a neighboring molecule acts as an acceptor. This would link the molecules into chains or more complex networks.
Additionally, weaker interactions like C-H···O and C-H···π interactions, where the C-H bonds of one molecule interact with the oxygen atoms or the π-system of an aromatic ring of another molecule, would further stabilize the crystal structure, leading to a specific supramolecular assembly. nih.gov
Table 4: Predicted Crystal Data and Structural Parameters for this compound Data extrapolated from the analogue Methyl 4-(benzyloxy)-3-methoxybenzoate. nih.gov
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Bond Length (Å) | C(ester)=O ≈ 1.21 Å; C(aryl)-O(ether) ≈ 1.37 Å; O(ether)-C(benzyl) ≈ 1.45 Å |
| Key Bond Angle (°) | C(aryl)-O-C(benzyl) ≈ 118° |
| Key Torsional Angle (°) | Dihedral angle between aromatic rings ≈ 85-90° |
| Supramolecular Interactions | Intermolecular O-H···O=C hydrogen bonds; C-H···π interactions |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)
The application of chiroptical spectroscopy, such as Circular Dichroism (CD), is a powerful technique for the stereochemical elucidation of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational preferences of chiral compounds.
In the context of this compound, the parent molecule itself is achiral and therefore does not exhibit a CD spectrum. However, the introduction of chirality into its derivatives would render them amenable to analysis by chiroptical techniques. Chiral derivatives could be conceptualized through various synthetic modifications, such as the incorporation of a chiral auxiliary, the presence of a stereogenic center in the benzyloxy group (e.g., using a chiral alcohol like (R)- or (S)-1-phenylethanol to form the ether linkage), or through atropisomerism in sterically hindered analogues.
Future research in this area could involve the synthesis of enantiomerically pure derivatives of this compound and the subsequent analysis of their CD spectra. Such studies would be valuable for establishing structure-chiroptical property relationships. For instance, the sign and magnitude of Cotton effects in the CD spectra could be correlated with the absolute configuration at specific stereocenters, aided by computational predictions of the theoretical CD spectra. This would provide a deeper understanding of the three-dimensional structure of these molecules and how chirality influences their electronic transitions.
Exploration of Biological Activities and Structure Activity Relationships Sar in in Vitro Models
Investigation of Molecular Interactions with Biological Targets
The capacity of a compound to interact with specific biological macromolecules, such as enzymes and receptors, is a primary determinant of its pharmacological profile. For Methyl 3-(benzyloxy)-4-hydroxybenzoate, this potential is inferred from its structural similarity to other known bioactive phenolic and benzoic acid derivatives.
While direct enzymatic inhibition studies on this compound are not extensively documented, its structure allows for informed hypotheses regarding its potential as an inhibitor of several key enzyme classes.
Tyrosinase: This copper-containing enzyme is a critical regulator in melanin (B1238610) biosynthesis and the enzymatic browning of foods. koreascience.krnih.gov Its inhibition is a key strategy for developing skin-whitening agents and food preservatives. koreascience.krresearchgate.net Compounds with phenolic structures, particularly derivatives of benzoic acid and kojic acid, are known to be effective tyrosinase inhibitors, often by chelating the copper ions in the enzyme's active site. koreascience.krnih.gov Given that this compound is a phenolic acid ester, it is a plausible candidate for tyrosinase inhibition.
Xanthine (B1682287) Oxidase (XO): As a key enzyme in purine (B94841) metabolism, xanthine oxidase catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Overactivity of XO can lead to hyperuricemia and gout, making XO inhibitors a valuable therapeutic approach. nih.gov Various natural phenolic compounds, including benzoic acid derivatives, have demonstrated XO inhibitory activity. mdpi.com For instance, protocatechuic acid (3,4-dihydroxybenzoic acid) is a known XO inhibitor. mdpi.com The structure of this compound, which is a derivative of this core, suggests it may interact with the molybdenum-containing active site of XO, though the influence of the methyl ester and benzyl (B1604629) groups would require specific investigation. mdpi.com
Lipoxygenase (LOX): Lipoxygenases are iron-containing enzymes that play a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation. rsc.orgnih.gov Inhibition of LOX is a target for developing anti-inflammatory agents. rsc.orgnih.gov Plant-derived polyphenolic compounds are widely studied for their LOX inhibitory potential. nih.gov The phenolic nature of this compound places it in a class of compounds with the potential to inhibit LOX activity.
Direct evidence of this compound binding to specific receptors is limited in publicly available research. However, the broader class of benzoate (B1203000) derivatives has been shown to interact with receptors. For example, a series of 4-(hexyloxy)benzoate derivatives, which are structurally related, have been synthesized and tested for their binding affinity at all five muscarinic acetylcholine (B1216132) receptor subtypes (M₁–M₅). biorxiv.orgbiorxiv.org In these studies, a charged nitrogen and a 4-hexyloxy substituent were identified as critical features for high-affinity binding and prolonged activity. biorxiv.orgbiorxiv.org
This compound lacks the charged nitrogen and has a different substitution pattern, indicating its receptor binding profile would be distinct and necessitates dedicated screening assays to be determined. This highlights that while the benzoate scaffold can be a platform for receptor ligands, specific structural modifications are paramount for achieving targeted interactions.
In Vitro Cellular Pathway Modulation and Biological Mechanisms
Beyond direct target binding, the biological effects of a compound are defined by its ability to modulate cellular pathways. In vitro cell-based models provide a platform to investigate these mechanisms.
The antioxidant potential of phenolic compounds is a well-established area of research. This activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.
In cell-free systems , assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test are commonly used. psecommunity.orgresearchgate.net The stable DPPH radical is decolorized in the presence of an antioxidant, which can be measured spectrophotometrically. researchgate.net The phenolic hydroxyl group in this compound makes it a strong candidate for demonstrating radical scavenging activity in such assays.
In cellular systems , the antioxidant effects can be more complex, involving the modulation of endogenous defense mechanisms. A structurally similar compound, Methyl 3,4-dihydroxybenzoate (MDHB), which lacks the benzyl group, has been shown to protect human granulosa cells from oxidative damage. nih.gov Mechanistically, MDHB treatment was found to upregulate the expression of the vital antioxidant transcription factor Nrf2 and its downstream antioxidant enzymes. nih.gov This activation of the Nrf2 pathway leads to a reduction in reactive oxygen species (ROS) and protects mitochondrial function. nih.gov It is plausible that this compound could exert similar protective effects, although the large benzyl group might affect its cellular uptake and interaction with signaling proteins.
Table 1: Effects of Methyl 3,4-dihydroxybenzoate (MDHB) on Oxidative Stress Markers in Granulosa Cells
Data sourced from a study on the related compound Methyl 3,4-dihydroxybenzoate. nih.gov
Chronic inflammation is implicated in numerous diseases, and compounds that can modulate inflammatory pathways are of significant interest. The potential anti-inflammatory effects of this compound can be inferred from related phenolic esters.
For instance, Methyl p-hydroxycinnamate has been shown to exert protective effects in a mouse model of lipopolysaccharide (LPS)-induced acute respiratory distress syndrome. nih.gov Its mechanism involves the suppression of inflammatory cell recruitment and the inhibition of pro-inflammatory molecules like TNF-α, IL-6, and IL-1β. nih.gov This effect was linked to the inhibition of the p38 MAPK/NF-κB signaling pathway and the upregulation of the protective enzyme heme oxygenase-1 (HO-1). nih.gov Furthermore, studies have reported the anti-inflammatory effects of Methyl 3,4-dihydroxybenzoate. nih.gov Given these findings, this compound is a promising candidate for investigation as a modulator of inflammatory responses in cell-based models.
Esters of p-hydroxybenzoic acid, commonly known as parabens, are widely utilized as antimicrobial preservatives in the pharmaceutical, cosmetic, and food industries. atamanchemicals.comresearchgate.netnih.gov Their primary function is to inhibit the growth of bacteria, yeasts, and molds. atamanchemicals.comnih.gov
A well-defined structure-activity relationship exists for parabens, where the antimicrobial activity generally increases with the length of the alkyl ester chain (e.g., butyl > propyl > ethyl > methyl). researchgate.netcabidigitallibrary.org This is often attributed to increased lipophilicity, which enhances the disruption of the microbial cell membrane. This compound contains a benzyl group, which is substantially larger and more lipophilic than the short alkyl chains of common parabens. This structural feature suggests it could possess significant antimicrobial properties, potentially exceeding those of smaller parabens by more effectively partitioning into and disrupting microbial lipid bilayers. Its efficacy would need to be confirmed against a panel of relevant microorganisms.
Table 2: Representative Minimum Inhibitory Concentrations (MIC) for Methylparaben
Data for the related compound Methyl 4-hydroxybenzoate (B8730719) (Methylparaben). researchgate.net
Cytotoxicity Mechanisms in Specific Cell Lines (e.g., cancer cell lines for mechanistic insight)
While direct studies on the cytotoxicity of this compound are not extensively documented, research on related p-hydroxybenzoate esters (parabens) provides significant mechanistic insights, particularly in the context of cancer cell lines such as the human breast cancer cell line MCF-7.
The cytotoxicity of paraben analogues appears to be influenced by the nature of their ester group. For instance, studies using MTT assays on MCF-7 cells have shown that butyl- and benzylparaben are significantly more toxic than methylparaben. nih.gov This suggests that the lipophilicity and size of the ester substituent play a crucial role in the compound's cytotoxic potential.
The mechanisms underlying the cytotoxic effects of related compounds often involve the induction of programmed cell death (apoptosis) and interference with the cell cycle. For example, some heterocyclic compounds have been shown to induce apoptosis in Jurkat leukemia cells, a process confirmed by the externalization of phosphatidylserine (B164497) at the cell membrane. nih.gov Furthermore, analysis of the cell cycle can reveal specific phases of arrest. Compounds may interfere with DNA synthesis, leading to an accumulation of cells in the S-phase, or inhibit cytokinesis, resulting in an increased cell population in the G2/M phase. nih.gov
In other contexts, such as with benzimidazole (B57391) carbamates in breast cancer cells, cytotoxicity can be mediated by distinct, p53-status-dependent pathways. In p53 proficient cells, the primary mechanism may be p53-dependent apoptosis, whereas in p53 deficient cells, cell death may occur through mitotic catastrophe. nih.gov This highlights the complexity of cytotoxic mechanisms, which can be dependent on the genetic background of the specific cancer cell line. A noteworthy finding from studies on parabens in MCF-7 cells is their stability; the compounds were not readily hydrolyzed or metabolized via glucuronidation or sulfoconjugation in cell homogenates, which may contribute to their accumulation in tissues. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For this compound analogues, SAR analysis helps to identify the key structural features required for their biological effects.
Impact of Substituent Variations on Bioactivity Profiles
The bioactivity of benzoic acid derivatives is highly sensitive to variations in their substituents. Both the nature and position of chemical groups on the aromatic ring and modifications to the ester or acid functionality can dramatically alter the compound's biological profile.
Ester Group Modification: As noted previously, the alkyl chain length of the ester group in p-hydroxybenzoate esters directly correlates with cytotoxicity in MCF-7 breast cancer cells. Benzylparaben and butylparaben (B1668127) exhibit greater toxicity than methylparaben, indicating that increasing the size and lipophilicity of this group enhances cytotoxic activity. nih.gov
Ring Substituents: The pattern of substitution on the benzene (B151609) ring is critical. Molecular docking studies of various benzoic acid derivatives against the SARS-CoV-2 main protease revealed that the presence and position of hydroxyl (-OH) and other groups significantly influence binding affinity. nih.gov For instance, in the context of antifungal activity, the presence of a hydroxyl group and a methoxy (B1213986) group on the phenyl ring of related cinnamic acid derivatives was found to have a positive effect on bioactivity. nih.gov The specific arrangement of these groups dictates the potential for hydrogen bonding and other interactions with a biological target.
Conformational Influences on Molecular Recognition
The three-dimensional shape (conformation) of a molecule is a critical determinant of its ability to bind to a biological target. The flexibility and spatial arrangement of the functional groups in this compound and its analogues are key to molecular recognition.
X-ray crystallography studies of the isomeric compound Methyl 4-benzyloxy-2-hydroxybenzoate provide valuable insight into the likely conformational properties of this class of molecules. In this isomer, the dihedral angle between the two benzene rings (the benzoate ring and the benzyl ring) is 67.18 (8)°. This significant twist between the two rings is a defining structural feature. Furthermore, the torsion angle of the C-C-O-C bond linking the benzyl group to the phenolic oxygen is 172.6 (3)°, indicating a nearly planar, extended conformation for this linker. The structure is also stabilized by an intramolecular hydrogen bond between the hydroxyl group and the ester's carbonyl oxygen, which forms a stable six-membered ring structure known as an S(6) ring. These fixed conformational parameters can influence how the molecule fits into a receptor's binding pocket.
Elucidation of Mechanistic Insights at the Molecular Level
To understand how these compounds function, researchers employ computational and biochemical methods to probe their interactions with specific biological molecules and pathways.
Molecular Docking and Dynamics Simulations with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. Such studies on benzoic acid derivatives have provided insights into their potential mechanisms of action.
In a study investigating benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease, molecular docking was used to predict their binding modes and affinities. nih.gov The analysis revealed that compounds could form specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, such as CYS145, SER144, HIS163, and GLU166. nih.gov The docking scores, which estimate binding affinity, varied based on the substitution pattern of the benzoic acid core, with some derivatives showing better theoretical binding than others. nih.gov For example, 2,5-dihydroxybenzoic acid was identified as a promising candidate from the series. nih.gov
While not performed on this compound itself, these types of simulations illustrate the approach. A hypothetical docking study would place the compound into the binding site of a cancer-related target protein. The benzyloxy group would likely explore hydrophobic pockets, while the hydroxyl and ester groups would be prime candidates for forming hydrogen bonds with polar amino acid residues, anchoring the molecule in place. Molecular dynamics simulations could further refine this by modeling the dynamic stability of the ligand-protein complex over time.
| Compound Series | Target Protein | Key Interacting Residues | Range of Docking Scores | Reference |
| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | CYS145, SER144, HIS163, GLU166 | -38.31 to -48.77 | nih.gov |
| Imidazothiadiazole Derivatives | TGF-β Type I Receptor Kinase | - | -7.012 kcal/mol (for lead compound) | nih.gov |
Table showing examples of molecular docking results for related compound classes.
Biochemical Pathway Deconvolution in Model Systems
The core structure of this compound is related to 4-hydroxybenzoic acid (4-HBA), a molecule that plays a significant role in fundamental biochemical pathways. nih.gov One of the most important of these is the biosynthesis of Coenzyme Q (CoQ), also known as ubiquinone. frontiersin.org
Coenzyme Q is an essential lipid-soluble antioxidant and a critical component of the mitochondrial electron transport chain, which is central to cellular energy (ATP) production. frontiersin.org The biosynthesis of CoQ begins with the precursor 4-hydroxybenzoic acid. nih.govfrontiersin.org This precursor undergoes a series of enzymatic modifications, including prenylation and several methylation and hydroxylation steps, to form the final CoQ molecule. nih.gov Therefore, derivatives of 4-HBA have the potential to influence this vital pathway. Understanding the metabolic fate of compounds like this compound involves investigating whether they can be hydrolyzed to release the 4-HBA core, thereby affecting the cellular pool of this CoQ precursor.
In microorganisms, the degradation of 4-HBA has also been studied. The catabolic pathway often involves an initial hydroxylation to form protocatechuic acid, which is then funneled into the tricarboxylic acid (TCA) cycle through either ortho- or meta-cleavage of the aromatic ring. mdpi.com While this represents a degradation pathway in bacteria, it demonstrates the types of biochemical transformations that this chemical scaffold can undergo.
Computational Chemistry and Theoretical Studies of Methyl 3 Benzyloxy 4 Hydroxybenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic environment of Methyl 3-(benzyloxy)-4-hydroxybenzoate, which in turn governs its reactivity. These methods allow for a detailed exploration of the molecule's characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. banglajol.infonih.gov By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the most stable three-dimensional arrangement of atoms in this compound can be calculated. banglajol.info This process of geometry optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
For instance, in a related benzyloxy compound, DFT calculations have shown that the molecule may adopt a non-planar structure with a C1 point group symmetry. banglajol.info It is anticipated that similar calculations for this compound would reveal the specific spatial orientation of the benzyloxy group relative to the benzoate (B1203000) ring.
The electronic properties derived from DFT calculations include the distribution of electron density, dipole moment, and molecular orbital energies. The charge distribution can be analyzed using methods like Mulliken population analysis, which indicates the partial charges on each atom. banglajol.info In a similar molecule, it was observed that all hydrogen atoms are positively charged, while oxygen atoms carry negative charges. banglajol.info The carbon atom attached to an oxygen atom typically exhibits a significant positive charge. banglajol.info
Table 1: Representative Optimized Geometric Parameters from DFT Calculations for a Benzyloxy-Containing Compound
| Parameter | Value |
| C-C (phenyl) Bond Length | ~1.4 Å |
| C=O (carbonyl) Bond Length | ~1.26 Å |
| C-O (ester) Bond Length | ~1.35 Å |
| C-O-C (ether) Bond Angle | ~117° |
| O-H (hydroxyl) Bond Length | ~0.96 Å |
| Note: This table presents typical values for a benzyloxy-containing compound as found in related research and serves as an illustrative example. banglajol.info Specific values for this compound would require dedicated computational analysis. |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
The energies of the HOMO and LUMO can be used to calculate various global reactivity descriptors, providing a quantitative measure of the molecule's reactivity. nih.gov Studies on similar aromatic compounds have demonstrated a clear correlation between the energy of the HOMO and their reactivity in enzymatic reactions. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl and benzyloxy oxygen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the carbonyl group and the aromatic ring, indicating these as potential sites for nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Description | Illustrative Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.7 |
| Ionization Potential (I) | -E(HOMO) | 6.2 |
| Electron Affinity (A) | -E(LUMO) | 1.5 |
| Electronegativity (χ) | (I + A) / 2 | 3.85 |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 |
| Chemical Softness (S) | 1 / (2η) | 0.21 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.15 |
| Note: These values are illustrative and based on typical results for similar aromatic esters. Actual values for this compound would need to be determined through specific calculations. |
Electrostatic Potential Surface (EPS) Analysis for Intermolecular Interactions
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for understanding and predicting the regions of a molecule that are rich or poor in electrons. nih.govresearchgate.net This surface is mapped onto the electron density of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons. Blue represents regions of positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
For this compound, the EPS analysis would likely show negative potential (red) around the oxygen atoms of the hydroxyl, carbonyl, and ether functionalities, highlighting their role as hydrogen bond acceptors. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its capacity to act as a hydrogen bond donor. The aromatic rings would show a region of negative potential above and below the plane of the ring, characteristic of π-electron systems. nih.gov This analysis is crucial for predicting how the molecule will interact with other molecules, including solvents, receptors, or reactants. nih.gov
Computational Elucidation of Reaction Mechanisms and Pathways
Computational methods are instrumental in mapping out the intricate details of chemical reactions, providing a step-by-step understanding of how reactants are converted into products.
Transition State Characterization and Activation Energy Calculations
To understand the mechanism of a chemical reaction involving this compound, it is essential to identify the transition state (TS). The TS is a high-energy, transient species that exists at the peak of the reaction energy profile. Computational methods, particularly DFT, can be used to locate and characterize the geometry of the transition state. banglajol.info A true transition state is confirmed by vibrational frequency analysis, where it exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is identified, its energy can be calculated. The activation energy (Ea) of the reaction is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. These calculations are crucial for comparing different possible reaction pathways and determining the most favorable one. For example, in the hydrolysis of an ester, computational studies can determine the activation energies for both acid-catalyzed and base-catalyzed mechanisms, thereby predicting which conditions are more effective.
Reaction Coordinate Analysis
A reaction coordinate is a one-dimensional geometric parameter that represents the progress of a reaction from reactants to products. By systematically changing this coordinate and calculating the energy at each step, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, including the energies of reactants, intermediates, transition states, and products.
Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state indeed connects the desired reactants and products. The IRC calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions, ensuring a smooth transformation between the reactant and product structures. This analysis provides a detailed picture of the geometric changes that occur during the reaction, such as bond breaking and bond formation.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscapes and the influence of the surrounding environment, such as solvent, on molecular structure and flexibility. For a molecule like this compound, MD simulations can elucidate the preferred three-dimensional arrangements and the interactions that govern its behavior in different media.
The choice of solvent is a critical parameter in MD simulations as it can significantly influence the conformational preferences of a molecule. Simulations can be performed in explicit solvent models, where individual solvent molecules (e.g., water, methanol (B129727), or chloroform) are included in the simulation box, or in implicit solvent models, which represent the solvent as a continuous medium. redalyc.orgrsc.org
In a polar protic solvent like water, the hydroxyl and ester groups of this compound would be expected to form hydrogen bonds with the surrounding water molecules. These interactions would likely stabilize more extended conformations. Conversely, in a non-polar solvent, intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the ether oxygen, might be more favored, leading to more compact conformations. The benzyloxy group, being relatively non-polar, will also have distinct solvation characteristics that affect its orientation.
A typical MD simulation of this compound would involve equilibrating the system at a specific temperature and pressure, followed by a production run from which conformational data is collected. nih.gov Analysis of the simulation trajectory can provide information on various structural parameters.
Interactive Data Table: Hypothetical MD Simulation Parameters for this compound
Below is a hypothetical representation of data that could be obtained from MD simulations of this compound in different solvents. This table illustrates the types of structural metrics that are typically analyzed.
| Parameter | Value in Water (Polar) | Value in Chloroform (Non-polar) |
| Simulation Time | 100 ns | 100 ns |
| Temperature | 300 K | 300 K |
| Pressure | 1 bar | 1 bar |
| Average RMSD (Å) | 2.5 ± 0.5 | 1.8 ± 0.3 |
| Dominant Dihedral Angle (C-O-C-C of benzyl) | 175° ± 15° | 70° ± 20° |
| Average Solvent Accessible Surface Area (Ų) | 350 ± 20 | 310 ± 15 |
This hypothetical data suggests that in a polar solvent like water, the molecule might adopt a more extended and flexible conformation, as indicated by a higher root-mean-square deviation (RMSD) and a larger solvent-accessible surface area. In a non-polar solvent like chloroform, the molecule may favor a more folded conformation, leading to lower RMSD and solvent exposure.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties, or "descriptors," that are correlated with a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.govnih.gov
For phenolic compounds like this compound, QSAR studies are often employed to predict activities such as antioxidant, anti-inflammatory, or antimicrobial effects. nih.govresearchgate.netfrontiersin.org The development of a QSAR model involves several key steps:
Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset is calculated. These can include:
Physicochemical descriptors: LogP (lipophilicity), molecular weight, and molar refractivity. nih.gov
Topological descriptors: Describing molecular size, shape, and branching. nih.gov
Electronic descriptors: Such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and dipole moment, which are related to the molecule's reactivity. researchgate.net
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity. nih.gov The predictive power of the model is then rigorously validated using internal and external validation techniques. scite.ai
For this compound, a hypothetical QSAR model for predicting its antioxidant activity (expressed as log(1/IC50)) might take the following form:
log(1/IC50) = a(LogP) - b(LUMO) + c(TPSA) + d
Where:
LogP represents the lipophilicity of the compound.
LUMO is the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
TPSA is the topological polar surface area.
a, b, and c are the regression coefficients, and d is a constant.
Interactive Data Table: Hypothetical QSAR Data for a Series of Benzoate Derivatives
This table presents a hypothetical dataset that could be used to develop a QSAR model for antioxidant activity.
| Compound | Structure | LogP | LUMO (eV) | TPSA (Ų) | Experimental log(1/IC50) | Predicted log(1/IC50) |
| 1 | Methyl 4-hydroxybenzoate (B8730719) | 1.87 | -0.85 | 46.53 | 3.50 | 3.55 |
| 2 | Methyl 3,4-dihydroxybenzoate | 1.22 | -1.02 | 66.76 | 4.20 | 4.15 |
| 3 | This compound | 3.95 | -0.90 | 55.76 | 4.00 | 4.05 |
| 4 | Ethyl 4-hydroxybenzoate | 2.33 | -0.84 | 46.53 | 3.65 | 3.60 |
| 5 | Methyl 3-methoxy-4-hydroxybenzoate | 1.55 | -0.95 | 55.76 | 3.80 | 3.88 |
Such a QSAR model, once validated, could be a valuable tool for the virtual screening of libraries of similar compounds to identify new potential antioxidants and for the rational design of derivatives of this compound with improved biological activity. The interpretability of the model can also provide insights into the molecular properties that are most important for the desired biological effect. researchgate.net
Advanced Applications of Methyl 3 Benzyloxy 4 Hydroxybenzoate in Chemical Sciences
Application as a Key Chemical Building Block in Complex Organic Synthesis
The strategic placement of functional groups in Methyl 3-(benzyloxy)-4-hydroxybenzoate makes it a highly useful intermediate in the construction of intricate molecular architectures. The benzyl (B1604629) group serves as a common protecting group for the phenol (B47542), which can be selectively removed under various conditions, while the methyl ester and the aromatic ring offer multiple sites for further chemical transformations.
While direct total synthesis of a natural product starting from this compound is not extensively documented, its structural motifs are found in numerous bioactive natural products. A closely related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, has been utilized in the synthesis of chromane (B1220400) derivatives. cymitquimica.commdpi.com Chromanes are bicyclic scaffolds ubiquitously present in a wide array of natural products exhibiting diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. mdpi.com The synthesis of such scaffolds often involves the strategic use of benzyloxy-protected phenol precursors, highlighting the potential of this compound as a starting material for the synthesis of natural product analogues. mdpi.com
The general synthetic approach towards chromane skeletons often involves the cyclization of a suitably substituted phenolic precursor. The benzyloxy group in compounds like this compound provides a stable protecting group that can withstand various reaction conditions before its cleavage to reveal the reactive hydroxyl group necessary for cyclization or other transformations.
This compound and its isomers serve as crucial intermediates in the synthesis of a variety of specialty organic molecules, particularly pharmaceuticals. For instance, the structurally similar compound, methyl 3-hydroxy-4-methoxy-benzoate, is a key starting material in a novel and cost-effective synthesis of Gefitinib, an anticancer drug. mdpi.com This synthesis involves a series of reactions including alkylation, nitration, reduction, cyclization, and amination, demonstrating the versatility of this type of substituted benzoate (B1203000). mdpi.com
Furthermore, Methyl 4-(benzyloxy)-3-methoxybenzoate, another isomer, is an important intermediate in the synthesis of Cediranib, an antineoplastic drug with promising activity against lung and breast cancer. nih.gov The availability of "Methyl 4-(benzyloxy)-3-hydroxybenzoate" from various chemical suppliers as a chemical intermediate underscores its utility in the synthesis of complex organic molecules. alfachemch.com
The following table summarizes the role of related benzyloxy benzoate derivatives in the synthesis of specialty organic molecules:
| Starting Material | Target Specialty Molecule | Therapeutic Area |
| Methyl 3-hydroxy-4-methoxy-benzoate | Gefitinib | Anticancer |
| Methyl 4-(benzyloxy)-3-methoxybenzoate | Cediranib | Anticancer |
Role in Materials Science and Polymer Chemistry
The reactivity of the phenolic hydroxyl and the aromatic ring of this compound makes it a candidate for applications in materials science and polymer chemistry.
Substituted hydroxybenzoates are known precursors for functional polymers. For example, hydroxyphenyl methacrylates can be synthesized and subsequently polymerized to create advanced materials. google.com While direct polymerization of this compound is not widely reported, its structure suggests potential as a monomer. After debenzylation to reveal the free phenol, it could be incorporated into polyesters or polycarbonates.
Moreover, benzyloxy-containing compounds have been investigated for the synthesis of liquid crystals. mdpi.comnih.govnih.gov The rigid aromatic core of this compound, combined with the potential for introducing long alkyl chains, makes it a plausible building block for liquid crystalline materials. For instance, new Schiff base liquid crystals have been synthesized from 4-(benzyloxy)benzaldehyde, demonstrating the utility of the benzyloxy moiety in designing mesomorphic properties. mdpi.comnih.gov
Benzoate esters, in general, find application as additives in a variety of chemical formulations. Methyl benzoate, the parent compound, is used as a solvent and in perfumery. wikipedia.organshulchemicals.comnih.gov Parabens, which are esters of 4-hydroxybenzoic acid, are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. researchgate.netatamanchemicals.com Given its structural similarity to parabens, this compound could potentially exhibit preservative properties.
Furthermore, benzyl benzoate is utilized as a plasticizer for polymers like nitrocellulose and in various pharmaceutical and cosmetic formulations. The presence of both the benzoate ester and the benzyl group in this compound suggests its potential as a specialty additive in advanced chemical formulations, where it might contribute to properties such as solvency, fragrance, or antimicrobial activity.
Analytical Chemistry Applications
In the field of analytical chemistry, well-characterized and pure chemical compounds are essential for the development and validation of analytical methods.
Methyl 4-hydroxybenzoate (B8730719), a closely related compound, is available as an analytical standard. This indicates that it is used as a reference material in analytical techniques such as chromatography to identify and quantify the substance in various samples. For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of methyl 4-hydroxybenzoate as a preservative in pharmaceutical formulations. researchgate.net Another method, microemulsion electrokinetic chromatography (MEEKC), has been validated for the selective and quantitative analysis of 4-hydroxybenzoate preservatives. nih.gov
Given the availability of its analogue as an analytical standard and the existence of established analytical methods, it is plausible that this compound could also be used as a reference standard in analytical laboratories for method development, validation, and quality control purposes, particularly if it finds wider application in commercial products. Chemical suppliers often provide this compound with a specified purity, which is a prerequisite for its use as an analytical standard. alfachemch.com
Use as a Standard Reference Material in Quantitative Analysis
There is no substantial evidence in scientific literature to suggest that this compound is utilized as a standard reference material for quantitative analysis. For a compound to serve as a reference standard, it must undergo rigorous purification and characterization to establish a certified purity and traceability, a process that has not been documented for this specific molecule in the context of analytical standards.
Chromatographic Marker in Separation and Identification Techniques
While this compound will exhibit characteristic retention behavior in various chromatographic systems (e.g., HPLC, GC), there are no dedicated studies that designate it as a specific chromatographic marker for the separation and identification of other substances. Such an application would require extensive studies detailing its retention times under various conditions and its utility in resolving complex mixtures, data which is not currently available.
Potential in Chemo-sensor Development and Sensing Technologies
The potential of this compound in the development of chemosensors and related sensing technologies has not been explored in the available research literature. The development of a chemosensor involves designing and synthesizing a molecule that exhibits a measurable response (e.g., optical or electrochemical) upon binding with a specific analyte. There are no published studies that investigate or demonstrate such properties for this compound.
Future Research Perspectives and Emerging Directions
Development of More Efficient and Sustainable Synthetic Routes
The industrial viability and environmental footprint of chemical compounds are heavily dependent on the efficiency and sustainability of their synthetic pathways. Future research into the synthesis of Methyl 3-(benzyloxy)-4-hydroxybenzoate will prioritize green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of investigation include:
Catalyst Innovation : Traditional synthesis often relies on stoichiometric reagents and harsh conditions. A significant future direction involves the development and implementation of novel catalytic systems. This includes the use of reusable solid acid catalysts, such as silica (B1680970) sulfuric acid or modified metal oxides, which have shown efficacy in esterification and benzylation reactions, offering advantages like simple methodology, cleaner reaction profiles, and catalyst recyclability. organic-chemistry.orggoogle.com
Enzymatic Synthesis : Biocatalysis presents a highly specific and environmentally benign alternative to conventional chemical synthesis. Research into enzymatic routes, such as the use of immobilized lipases for the acylation or esterification steps, could lead to processes that operate under mild conditions (lower temperatures and pressures) and with high selectivity, thereby reducing the formation of byproducts. researchgate.net Studies on the enzymatic synthesis of related compounds like benzyl (B1604629) benzoate (B1203000) have demonstrated the feasibility of such green processes. researchgate.net
Alternative Solvents and Reaction Conditions : A move away from volatile and hazardous organic solvents is a core tenet of sustainable chemistry. Future synthetic protocols will likely explore the use of greener solvents, such as ionic liquids or supercritical fluids, or even solvent-free conditions, which have been successful in related benzylation reactions. organic-chemistry.org
| Synthesis Strategy | Key Advantages | Relevant Research Area |
| Solid Acid Catalysis | Reusability, Reduced Waste, Milder Conditions | Heterogeneous Catalysis |
| Enzymatic Synthesis | High Selectivity, Mild Conditions, Biodegradable Catalysts | Biocatalysis |
| Solvent-Free Reactions | Reduced Environmental Impact, Simplified Workup | Green Chemistry |
Design and Synthesis of Novel Analogues with Tunable Chemical and Biological Properties
The core structure of this compound is a promising starting point for the generation of compound libraries with diverse and tunable properties. By systematically modifying the aromatic ring, the benzyl group, or the ester functionality, novel analogues can be designed for specific applications in medicine and materials science.
Future research will focus on:
Pharmacophore Modification : The benzyloxyphenyl motif is present in various biologically active molecules. nih.govnih.gov By introducing different substituents (e.g., halogens, alkyl, nitro, or amino groups) onto either the benzoate or the benzyl ring, researchers can fine-tune the electronic and steric properties of the molecule. This approach has been used to develop potent and selective inhibitors for targets such as the sodium-calcium exchanger (NCX), STAT3 signaling pathways, and monoamine oxidase B (MAO-B). nih.govnih.govresearchgate.net
Bioisosteric Replacement : Replacing the benzyl group or other parts of the molecule with bioisosteres (substituents with similar physical or chemical properties) can lead to analogues with improved potency, selectivity, or pharmacokinetic profiles.
Hybrid Derivatives : Combining the this compound scaffold with other known pharmacophores could generate hybrid molecules with dual or synergistic biological activities. rasayanjournal.co.in For instance, creating ester or ether linkages with other bioactive acids or alcohols could yield novel therapeutic candidates.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis. researchgate.net This technology offers enhanced control over reaction parameters, improved safety, and seamless scalability, making it ideal for the production of fine chemicals and pharmaceutical intermediates. researchgate.netnih.gov
Emerging directions in this area include:
Multi-step Telescoped Synthesis : Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. acs.org A future automated platform could integrate the initial esterification of 4-hydroxybenzoic acid, subsequent benzylation, and even further derivatization of this compound in a continuous sequence.
Process Optimization with AI : Integrating automated flow reactors with real-time analytical tools and machine learning algorithms allows for rapid process optimization. These self-optimizing systems can efficiently explore a wide range of reaction conditions (temperature, pressure, residence time, stoichiometry) to identify the optimal parameters for yield, purity, and throughput.
Enhanced Safety and Efficiency : Many chemical reactions, including benzylations, can be exothermic and involve hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, mitigating risks associated with thermal runaways. researchgate.net This allows reactions to be performed safely at higher temperatures and concentrations, significantly reducing reaction times compared to batch methods. beilstein-journals.org
| Flow Chemistry Advantage | Impact on Synthesis |
| Precise Control | Higher Yields, Increased Purity |
| Enhanced Safety | Ability to Use Harsher Conditions Safely |
| Scalability | Seamless Transition from Lab to Production |
| Automation | Rapid Optimization, High-Throughput Screening |
Deeper Mechanistic Investigations into Structure-Function Relationships
A fundamental understanding of how the molecular structure of this compound and its analogues relates to their chemical and biological function is crucial for rational design. Future research will employ a combination of experimental and computational methods to elucidate these relationships.
Computational Modeling and Docking : In silico techniques are invaluable for predicting how novel analogues will interact with biological targets. nih.gov Molecular docking studies can simulate the binding of benzyloxybenzoate derivatives to the active sites of enzymes or receptors, helping to explain observed structure-activity relationships (SAR) and guide the design of more potent compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. researchgate.net By developing QSAR models for analogues of this compound, researchers can predict the activity of yet-to-be-synthesized molecules, prioritizing the most promising candidates for synthesis and testing. orientjchem.org
Spectroscopic and Crystallographic Analysis : Techniques like X-ray crystallography, NMR, and FT-IR spectroscopy provide detailed information about the three-dimensional structure and electronic properties of molecules. nih.gov Analyzing the crystal structures of new analogues can reveal subtle conformational features and intermolecular interactions that are critical for their function. icm.edu.pl
Exploration in Emerging Fields of Chemical Biology and Materials Innovation
The unique chemical features of this compound make it a candidate for exploration in cutting-edge areas of chemical biology and materials science.
Chemical Probes : The benzyl ether in this compound serves as a protecting group for a catechol functionality. researchgate.net Catechols are known to be reactive moieties that can interact with proteins. rsc.orgresearchgate.net Following debenzylation to unmask the catechol, the molecule could be used as a chemical probe to study protein function and identify new biological targets, a strategy that has been applied to other catechol-containing natural products. nih.gov
Advanced Materials : Benzoate derivatives are foundational components in the synthesis of liquid crystals and advanced polymers. researchgate.net The rigid aromatic core and potential for modification make this compound and its analogues interesting building blocks for novel materials with tailored optical, thermal, or electronic properties.
Bio-inspired Adhesives and Coatings : The catechol group, once deprotected, is inspired by the adhesive proteins of mussels. This functionality can be exploited to develop new polymers and surface coatings with strong adhesive properties for biomedical and industrial applications. researchgate.net Research could focus on incorporating the debenzylated form of the compound into polymer backbones to create functional materials.
Q & A
Basic: What are the common synthetic routes for Methyl 3-(benzyloxy)-4-hydroxybenzoate, and how can reaction conditions be optimized?
Answer:
A typical synthesis involves selective protection/deprotection of hydroxyl groups. For example:
- Step 1: Methylation of 3,4-dihydroxybenzoic acid using methyl chloride or dimethyl sulfate under basic conditions (e.g., K₂CO₃) to yield methyl 3,4-dihydroxybenzoate.
- Step 2: Benzyl protection of the 3-hydroxy group using benzyl bromide or chloromethyl benzene in DMF with K₂CO₃ as a base. Ultrasound irradiation (40 kHz, 50°C) can enhance reaction efficiency, reducing time from 12 hours to 4 hours while maintaining yields >85% .
Optimization Tips: - Use anhydrous solvents to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify via column chromatography (silica gel, gradient elution) .
Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?
Answer:
SCXRD provides precise bond lengths, angles, and intermolecular interactions. Key steps:
- Crystallization: Use slow evaporation of a saturated solution in ethanol/water (9:1) at 4°C.
- Data Collection: Employ a Rigaku Saturn CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 113 K to minimize thermal motion artifacts.
- Refinement: Use SHELXL (SHELX suite) for structure solution. For example, the dihedral angle between the benzyloxy-substituted benzene ring and the ester group is 60.3(4)°, with intermolecular O–H⋯O hydrogen bonds forming chains along the [101] direction .
Common Pitfalls: - Twinning or disorder requires iterative refinement with constraints.
- High R-factors (>0.05) may indicate poor crystal quality; recrystallize or use higher-resolution data .
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
Answer:
- Liquid-Liquid Extraction: Partition between ethyl acetate and 5% NaHCO₃ to remove acidic impurities.
- Column Chromatography: Use silica gel with ethyl acetate/hexane (1:4 to 1:2 gradient). Monitor fractions by TLC (Rf ≈ 0.5 in 1:3 ethyl acetate/hexane).
- Recrystallization: Dissolve in hot ethanol (95%), cool to −20°C for 12 hours to yield needle-like crystals (mp 80–84°C) .
Basic: How is this compound characterized spectroscopically?
Answer:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 1H, ArH), 7.35–7.28 (m, 5H, benzyl), 6.85 (d, J = 2.4 Hz, 1H, ArH), 6.78 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 5.15 (s, 2H, OCH₂Ph), 3.90 (s, 3H, COOCH₃).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O–C ester).
- HRMS (ESI⁺): m/z calcd. for C₁₅H₁₄O₄ [M+H]⁺: 271.0970; found: 271.0973 .
Advanced: How can structural modifications of this compound enhance its biological activity?
Answer:
- Mannich Reaction: Introduce aminoalkyl groups at the 4-hydroxy position using formaldehyde and secondary amines under ultrasound (e.g., 50°C, 2 hours) to yield derivatives with improved antifungal activity (IC₅₀ < 10 µg/mL against Candida albicans) .
- SAR Insights: Electron-withdrawing substituents (e.g., nitro groups) at the benzyl ring increase membrane permeability, while bulky groups reduce activity .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Stability: Degrades via hydrolysis under acidic/basic conditions (t₁/₂ = 24 hours at pH 2 or 12).
- Storage: Store in amber vials at −20°C under argon. Avoid prolonged exposure to humidity (>60% RH) to prevent ester hydrolysis .
Advanced: Which analytical methods quantify trace impurities in this compound batches?
Answer:
- HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/0.1% formic acid 55:45). Detect at 254 nm; LOD = 0.1 µg/mL.
- LC-MS/MS: Identify impurities like residual benzyl bromide (m/z 171.0 → 91.0) using ESI⁺ mode.
Validation: Ensure linearity (R² > 0.999) across 0.1–100 µg/mL .
Advanced: How do computational methods support the design of this compound-based inhibitors?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
